Ethyl 2,4,4-trifluoro-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C6H7F3O3. It is a valuable intermediate in organic synthesis, particularly in the preparation of trifluoromethylated compounds. The presence of trifluoromethyl groups imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2,4,4-trifluoro-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .
Another method involves the reaction of ethyl 4,4,4-trifluoro-3-oxobutanoate with triethoxymethane in acetic anhydride at elevated temperatures. This method provides a high yield of the product and is suitable for large-scale production .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,4,4-trifluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and hydrazines to form substituted products.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophiles: Amines, hydrazines, and other nucleophiles are commonly used in substitution reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Catalysts: Transition metal catalysts such as palladium and nickel are often employed in cyclization reactions.
Major Products Formed
Substituted Products: Reaction with nucleophiles yields various substituted derivatives.
Reduced Products: Reduction reactions produce alcohols and other reduced compounds.
Heterocyclic Compounds: Cyclization reactions result in the formation of heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,4,4-trifluoro-3-oxobutanoate has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 2,4,4-trifluoro-3-oxobutanoate involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl groups increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This property is exploited in the synthesis of complex molecules, where the compound serves as a key intermediate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate: Similar in structure but lacks the additional fluorine atom at the 2-position.
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate: Contains a diazo group, making it a valuable precursor for the synthesis of trifluoromethyl heterocycles.
Ethyl 4,4-difluoro-3-oxobutanoate: Contains two fluorine atoms instead of three, resulting in different reactivity and applications.
Uniqueness
Ethyl 2,4,4-trifluoro-3-oxobutanoate is unique due to the presence of three fluorine atoms, which significantly enhance its electrophilicity and reactivity. This makes it a versatile intermediate in the synthesis of a wide range of fluorinated compounds, providing advantages in terms of bioactivity, metabolic stability, and physicochemical properties .
Eigenschaften
Molekularformel |
C6H7F3O3 |
---|---|
Molekulargewicht |
184.11 g/mol |
IUPAC-Name |
ethyl 2,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C6H7F3O3/c1-2-12-6(11)3(7)4(10)5(8)9/h3,5H,2H2,1H3 |
InChI-Schlüssel |
NKVNLVJLZMIOSH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=O)C(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.